马维替尼

科学研究应用

马维替尼具有广泛的科学研究应用,包括:

化学: 在化学领域,马维替尼被用作研究 EGFR-TKI 机制及其与各种生物靶标相互作用的模型化合物.

生物学: 在生物学研究中,马维替尼被用来研究 EGFR 抑制对细胞过程和信号通路的影響.

作用机制

马维替尼通过共价结合突变 EGFR 酪氨酸激酶的 ATP 结合域中的一个半胱氨酸残基来发挥其作用。 这种结合抑制了 EGFR 的激酶活性,从而阻断了癌细胞和其他靶细胞的增殖 . 马维替尼的主要分子靶标包括 EGFR 突变,例如 Del、L858R 和 T790M .

生化分析

Biochemical Properties

Mavelertinib interacts with various enzymes and proteins, particularly the epidermal growth factor receptor (EGFR). It acts as a kinase inhibitor, disrupting the function of EGFR, a protein that plays a crucial role in cell growth and division .

Cellular Effects

Mavelertinib influences cell function by inhibiting the EGFR pathway, which is involved in cell signaling, gene expression, and cellular metabolism . By blocking this pathway, Mavelertinib can halt cell division and growth, thereby exerting its therapeutic effects .

Molecular Mechanism

At the molecular level, Mavelertinib binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity . This prevents the activation of downstream signaling pathways involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, Mavelertinib has shown efficacy against metronidazole-resistant strains of Giardia lamblia . It has also demonstrated positive binding cooperativity and synergy with allosteric EGFR inhibitors .

Dosage Effects in Animal Models

In animal models, Mavelertinib has shown efficacy at doses as low as 5 mg/kg of body weight and as high as 50 mg/kg . These results suggest that Mavelertinib has a wide therapeutic window and could be a promising candidate for further clinical trials .

Metabolic Pathways

As an EGFR inhibitor, it likely interacts with enzymes and cofactors involved in the EGFR signaling pathway .

Transport and Distribution

As a small molecule drug, it is likely to be able to cross cell membranes and reach its target, the EGFR, within cells .

Subcellular Localization

Mavelertinib is expected to localize to the cell membrane, where its target, the EGFR, is located . By binding to the EGFR, Mavelertinib can inhibit its activity and disrupt downstream signaling pathways .

准备方法

马维替尼通过一系列涉及关键中间体形成的化学反应合成。合成路线通常包括以下步骤:

核心结构的形成: 马维替尼的核心结构通过一系列反应合成,包括卤化、硝化和金属催化的交叉偶联.

官能团的引入: 各种官能团通过胺化和脱饱和等反应引入核心结构.

马维替尼的工业生产方法涉及优化这些合成路线以实现高产率和纯度。 这通常包括使用先进技术,例如光化学反应和钴催化的脱饱和 .

化学反应分析

马维替尼经历了几种类型的化学反应,包括:

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能导致羟基化衍生物的形成,而还原可能产生脱氧产物 .

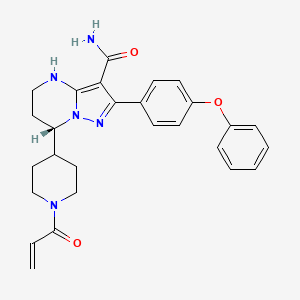

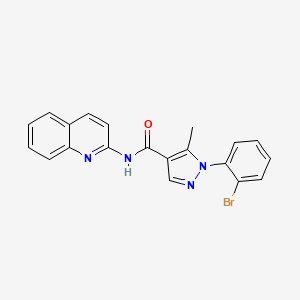

相似化合物的比较

马维替尼属于第三代 EGFR-TKI 类药物,其中还包括奥希替尼、罗西替尼和奥尔替尼等化合物 . 与这些化合物相比,马维替尼对耐甲硝唑的贾第鞭毛虫菌株表现出独特的疗效,表明不同的机制结合模式 . 其他类似化合物包括:

奥希替尼: 另一种用于治疗 NSCLC 的第三代 EGFR-TKI.

罗西替尼: 一种第三代 EGFR-TKI,最初是为 NSCLC 开发的,但由于脱靶毒性而面临挑战.

奥尔替尼: 在韩国获得 NSCLC 批准,但后来由于不良反应而撤回.

马维替尼的独特特性和疗效使其成为在各种科学和医学领域进一步研究和开发的宝贵化合物。

属性

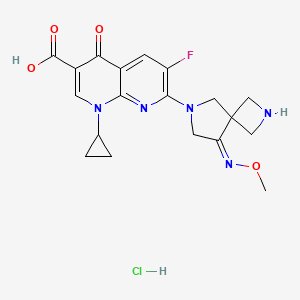

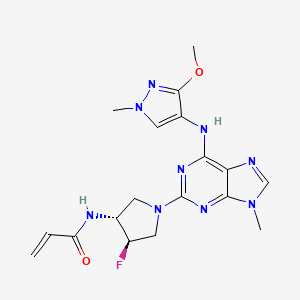

IUPAC Name |

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIUNVOCEFIUIU-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776112-90-3 | |

| Record name | Mavelertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavelertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVELERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes Mavelertinib potentially interesting for treating giardiasis?

A1: Mavelertinib, originally developed as an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), has shown promising in vitro and in vivo efficacy against Giardia lamblia. [] This is particularly interesting as it demonstrates efficacy even against metronidazole-resistant strains, highlighting its potential as a novel therapeutic option for giardiasis. []

Q2: How does Mavelertinib interact with the epidermal growth factor receptor (EGFR)?

A2: Mavelertinib specifically targets the EGFR mutant form T790M, a secondary acquired resistance mutation frequently arising after treatment with first- and second-generation EGFR-TKIs. [] By binding to and inhibiting EGFR T790M, Mavelertinib disrupts EGFR-mediated signaling pathways, ultimately leading to cell death in EGFR T790M-expressing tumor cells. []

Q3: How does the structure of Mavelertinib relate to its activity?

A3: While the provided research does not offer detailed structure-activity relationship (SAR) data for Mavelertinib, studies involving complex crystal structures with EGFR provide insights. [] The research highlights that combining Mavelertinib with allosteric inhibitors shows promise in overcoming limitations associated with single-agent therapies. [] This suggests that modifications influencing Mavelertinib's binding to EGFR, particularly in the presence of allosteric inhibitors, could significantly impact its activity and efficacy.

Q4: What are the potential advantages of using patient-derived cells (PDCs) and organoids (PDOs) to study Mavelertinib's efficacy?

A4: PDCs and PDOs offer a more accurate representation of tumor heterogeneity compared to commercial cell lines. [] Using these models allows researchers to assess drug responses in a context that closely mimics the in vivo environment. This is particularly valuable for studying resistance mechanisms and developing new therapeutic strategies for cancers, including those potentially treatable with Mavelertinib. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)